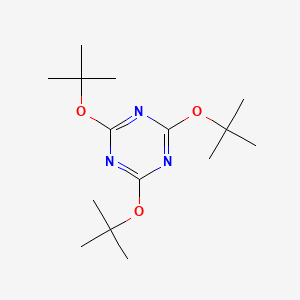
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is a chemical compound belonging to the triazine family, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 3, and 5. This compound is known for its unique structural properties and versatility in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- typically involves the reaction of 1,3,5-triazine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions include maintaining a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process, where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are carried out using strong nucleophiles like sodium hydride.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for bioactive molecules and pharmaceuticals.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of advanced materials and polymers.
作用機序
1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is compared with other similar compounds such as 1,3,5-Triazine-2,4,6-trione and 1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-. While these compounds share structural similarities, 1,3,5-Triazine, 2,4,6-tris(1,1-dimethylethoxy)- is unique in its functional groups and reactivity, making it suitable for specific applications.
類似化合物との比較
1,3,5-Triazine-2,4,6-trione
1,3,5-Triazine-2,4,6-tris(pentafluoroethyl)-
1,3,5-Triazine-2,4,6-tris(phenyl)-
1,3,5-Triazine-2,4,6-tris(methoxy)-
1,3,5-Triazine-2,4,6-tris(ethyl)-
1,3,5-Triazine-2,4,6-tris(propyl)-
1,3,5-Triazine-2,4,6-tris(butyl)-
1,3,5-Triazine-2,4,6-tris(isopropyl)-
1,3,5-Triazine-2,4,6-tris(tert-butyl)-
1,3,5-Triazine-2,4,6-tris(phenylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenyl)-
1,3,5-Triazine-2,4,6-tris(ethylbenzyl)-
1,3,5-Triazine-2,4,6-tris(ethylmethoxy)-
1,3,5-Triazine-2,4,6-tris(ethylpropyl)-
1,3,5-Triazine-2,4,6-tris(ethylbutyl)-
1,3,5-Triazine-2,4,6-tris(ethylisopropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylmethyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylmethoxy)-
1,3,5-Triazine-2,4,6-tris(ethylphenylpropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylbutyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylisopropyl)-
1,3,5-Triazine-2,4,6-tris(ethylphenylphenylmethyl)-
1,
特性
CAS番号 |
500334-23-6 |
|---|---|
分子式 |
C15H27N3O3 |
分子量 |
297.39 g/mol |
IUPAC名 |
2,4,6-tris[(2-methylpropan-2-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C15H27N3O3/c1-13(2,3)19-10-16-11(20-14(4,5)6)18-12(17-10)21-15(7,8)9/h1-9H3 |
InChIキー |
XXKNREBBCLOZIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=NC(=NC(=N1)OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


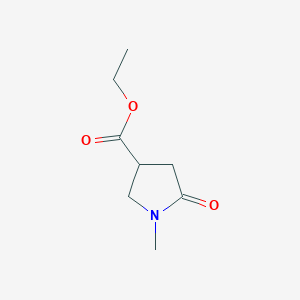

![N-[5-Chloro-6-[(2,3-dihydroxypropyl)amino]-3-nitro-2-pyrazinyl]acetamide](/img/structure/B15364071.png)
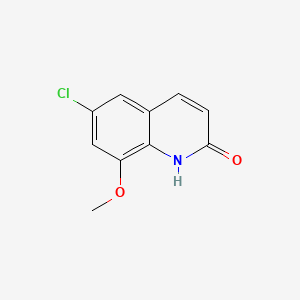
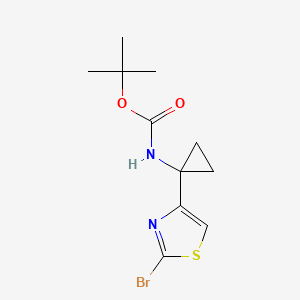
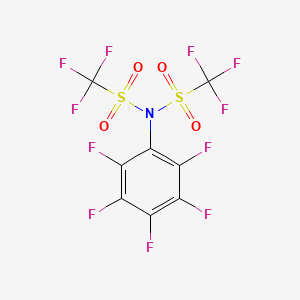
![[2-[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-1H-1,4-benzodiazepin-1-yl]ethyl]Carbamic acid tert-butyl ester](/img/structure/B15364092.png)
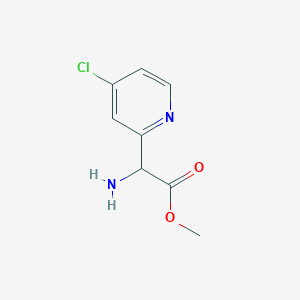
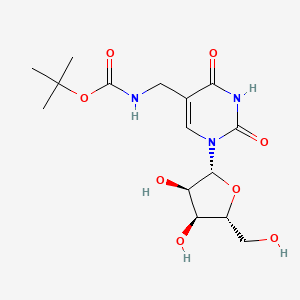
![N-(furan-2-ylmethyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15364098.png)
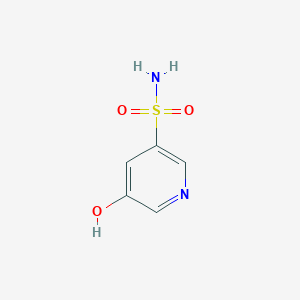
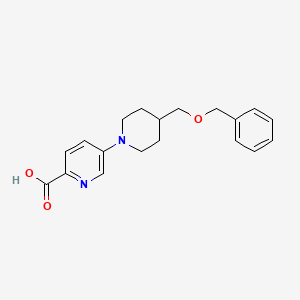
![[2-(4-Benzyloxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B15364115.png)
![1,1-Dimethylethyl 5,6-dihydro-6-methyl-6'-(methylamino)[2,3'-bipyridine]-1(4H)-carboxylate](/img/structure/B15364120.png)
